

The Core Principle of Tissue Clearing

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Compound of Interest

Compound Name: *Micro-Clear*

Cat. No.: *B1176558*

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The opacity of biological tissues primarily arises from the scattering of light at the interfaces of components with mismatched refractive indices (RIs), mainly lipids, proteins, and water.[1][2] Tissue clearing techniques aim to minimize this light scattering by removing lipids and homogenizing the refractive indices of the remaining components.[2] This process renders the tissue optically transparent, allowing for deep imaging with techniques like light-sheet and confocal microscopy.[1][3]

CLARITY: Hydrogel-Based Tissue Clearing

CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ-hybridization-compatible Tissue hydrogel) is a groundbreaking technique that transforms biological tissue into a hydrogel-tissue hybrid. This method preserves the structural integrity and molecular information of the tissue while allowing for the removal of lipids.

Mechanism of Action

The CLARITY method involves infusing the tissue with a hydrogel monomer solution (acrylamide and bis-acrylamide) and then polymerizing it to form a tissue-hydrogel mesh. This mesh physically supports the tissue's structure and covalently binds proteins and nucleic acids, while lipids, which are not bound, are removed using a strong ionic detergent, sodium dodecyl sulfate (SDS), often accelerated by electrophoresis.[4] The resulting transparent tissue is permeable to macromolecules, enabling multiple rounds of antibody labeling.

Experimental Protocol: CLARITY for Mouse Brain

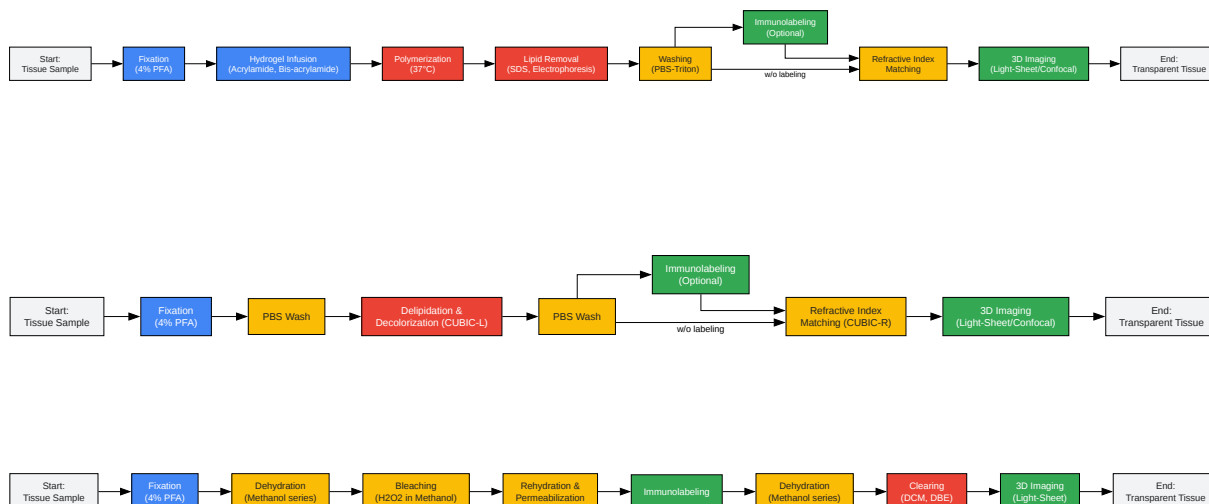
Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Hydrogel solution (4% acrylamide, 0.05% bis-acrylamide, 4% PFA, 0.25% VA-044 initiator in PBS)[5]
- Electrophoretic tissue clearing solution (4% SDS in 200 mM boric acid, pH 8.5)
- Refractive index matching solution (e.g., 88% w/v Histodenz)

Procedure:

- Perfusion and Fixation: Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA.[6] Post-fix the brain in 4% PFA overnight at 4°C.[6]
- Hydrogel Infusion: Incubate the brain in the hydrogel solution for 2-3 days at 4°C to allow for complete penetration of the monomers.[5]
- Polymerization: Degas the hydrogel-infused brain by placing it under a vacuum and then polymerize by heating to 37°C for 3 hours.[7]
- Lipid Removal (Electrophoretic Clearing): Place the polymerized tissue in the electrophoretic tissue clearing solution within an electrophoresis chamber. Apply a constant current at a controlled temperature (e.g., 37°C) for a duration dependent on the tissue size (e.g., 5 days for a mouse brain).[4][7]
- Washing: Wash the cleared tissue extensively with PBS containing 0.1% Triton X-100 to remove residual SDS.
- Immunolabeling (Optional): Incubate the cleared tissue with primary and fluorescently labeled secondary antibodies.
- Refractive Index Matching: Incubate the tissue in the refractive index matching solution until it becomes fully transparent.

Visualization: CLARITY Workflow



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Phone: (601) 213-4426

Email: info@benchchem.com